N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide
Description
N-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core with 1,3-dimethyl substituents and a sulfone group (2,2-dioxido). The thiophene-3-carboxamide moiety is attached via an amide linkage at position 5 of the benzothiadiazole ring.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-15-11-4-3-10(7-12(11)16(2)21(15,18)19)14-13(17)9-5-6-20-8-9/h3-8H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEHNQKIBMSDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CSC=C3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide are currently unknown. The compound is classified into structural class III, which suggests it may interact with a variety of biological targets.
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological significance and therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C17H16N6O3S
- Molecular Weight : 384.4 g/mol
Anticancer Properties
Research indicates that compounds containing thiadiazole scaffolds exhibit significant anticancer activity. A study highlighted that derivatives of thiadiazoles demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 111 | MCF-7 | 12.8 | |
| Compound 112 | MCF-7 | 8.1 | |
| Doxorubicin | MCF-7 | 3.13 |
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties. A systematic review indicated that these compounds could act as effective agents against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation. The specific mechanisms often involve the modulation of inflammatory cytokines and pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Potential antioxidant properties may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
A notable case study examined the efficacy of a related thiadiazole derivative in a preclinical model of breast cancer. The study reported that the compound significantly reduced tumor size and improved survival rates compared to control groups . Another research effort focused on its antimicrobial efficacy against resistant bacterial strains, demonstrating a substantial reduction in bacterial load in treated subjects .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiadiazole and thiophene have shown cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Antimicrobial Properties
The compound has potential antimicrobial activity as well. Studies suggest that similar derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes. This property is particularly valuable in the development of new antibiotics and antifungal agents.
Biological Target Interactions
Molecular docking studies have been employed to predict interactions between this compound and various biological macromolecules such as proteins and nucleic acids. These studies help in understanding the binding affinities and specific interactions that may lead to therapeutic effects. The ability to modify the compound's structure could enhance its efficacy against specific biological targets.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research has shown that compounds like this compound can be used in organic photovoltaic cells and light-emitting diodes (OLEDs). Their ability to conduct electricity while maintaining stability under various conditions is essential for these applications.
Nanotechnology
In nanotechnology, this compound can serve as a building block for creating nanostructured materials with tailored properties. Its functional groups allow for easy modification and incorporation into nanocomposites that exhibit enhanced mechanical strength or electrical conductivity.
Synthesis Techniques
The synthesis of this compound typically involves:
- Preparation of the Thiophene Ring: Utilizing cyclization reactions starting from suitable precursors.
- Introduction of Functional Groups: Employing nucleophilic substitution or esterification techniques to add desired functionalities.
- Purification: Techniques such as recrystallization or chromatography to achieve high purity levels.
These synthetic routes require careful optimization to ensure high yields and purity of the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with six analogs containing the benzo[c][1,2,5]thiadiazole scaffold but differing in substituents and biological relevance.
Structural and Molecular Comparisons
Key Findings and Implications
The trifluoromethoxy analog (CAS ) exhibits higher metabolic stability due to the CF₃ group, a common feature in drug design to resist oxidative degradation.
Solubility and Bioavailability :
- The hydroxypropyl-linked analog (CAS 1421456-15-6) shows improved aqueous solubility compared to the target compound, attributed to its polar hydroxypropyl chain.
- Pyridinyl-triazole derivatives () may face reduced solubility due to planar aromatic systems but could exhibit enhanced membrane permeability.
Synthetic Accessibility :
- Compounds with pyrazole or triazole substituents (e.g., ) require multi-step syntheses involving cyclocondensation or click chemistry, whereas the target compound’s synthesis is likely more straightforward.
Pyrazole-ethylamide analogs () are explored for antiviral activity, suggesting structural versatility for diverse therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing thiophene-carboxamide derivatives, and how are they characterized?
- Methodological Answer : Thiophene-carboxamide derivatives are typically synthesized via condensation reactions or cyclization of intermediates. For example, coupling thiophene-3-carboxylic acid derivatives with amines under reflux in ethanol or DMF yields target compounds. Characterization involves:
- IR spectroscopy : To confirm amide C=O stretches (~1650–1680 cm⁻¹) and sulfone S=O peaks (~1300–1350 cm⁻¹) .
- ¹H/¹³C NMR : To verify substitution patterns on aromatic rings (e.g., thiophene protons at δ 6.8–7.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .
- Mass spectrometry : For molecular weight validation (e.g., HRMS with <2 ppm error) .
Q. How can researchers validate the purity of synthesized compounds?
- Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can synthetic yields be optimized in multi-step reactions involving thiadiazole or thiophene intermediates?
- Methodological Answer :
-
Reagent stoichiometry : Use 1.2–1.5 equivalents of coupling agents (e.g., EDCI/HOBt) to drive reactions to completion .
-
Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates, improving yields by 15–20% compared to ethanol .
-
Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling of thiophene rings with aryl halides (yield: 70–85%) .
Synthesis Optimization Table Step ------ Cyclization Amide coupling Cross-coupling
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally complex derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., distinguishing thiophene C3 vs. C4 protons) .
- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian 16) to validate experimental ¹³C NMR assignments .
- X-ray crystallography : Definitive structural confirmation for crystalline derivatives (e.g., bond angles in benzo[c]thiadiazole rings) .
Q. What strategies are effective for enhancing biological activity through structural modifications?
- Methodological Answer :
- Bioisosteric replacement : Substitute thiophene with isoxazole (e.g., improving antimicrobial activity by 2–4× MIC) .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂ at benzothiadiazole C5) to enhance binding to bacterial dihydrofolate reductase (IC₅₀: 0.8 μM vs. 3.2 μM for unsubstituted analog) .
- Molecular docking : AutoDock Vina simulations to prioritize substituents with high affinity for target proteins (e.g., COX-2) .
Q. How do reaction conditions (pH, temperature) influence the stability of sulfone-containing intermediates?
- Methodological Answer :
- pH control : Maintain pH 7–8 during sulfonation to prevent decomposition (e.g., 2,2-dioxido groups degrade at pH < 6) .
- Temperature : Limit heating to <100°C in DMF to avoid sulfone ring-opening side reactions (TGA analysis shows stability up to 150°C) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized assays : Use CLSI/M07-A11 guidelines for antimicrobial testing to minimize inter-lab variability .
- Cytotoxicity normalization : Express IC₅₀ values relative to positive controls (e.g., doxorubicin for antitumor activity) to account for cell line-specific responses .
Key Methodological Takeaways
- Synthetic Chemistry : Prioritize Pd-catalyzed cross-coupling for regioselective aryl-thiophene bonds.
- Analytical Validation : Combine 2D NMR and computational modeling for ambiguous structures.
- Biological Optimization : Use docking-guided substituent design to balance potency and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
